Benzyl 3,3-difluoropyrrolidine-1-carboxylate

pKa modulation basicity pharmacokinetics

Medicinal chemistry programs frequently encounter synthetic bottlenecks when a fluorinated pyrrolidine intermediate with orthogonal nitrogen protection is required for multi-step routes. Benzyl 3,3-difluoropyrrolidine-1-carboxylate resolves this by combining gem-difluoro substitution at the 3-position with a Cbz protecting group. - Provides ~4-order-of-magnitude basicity reduction (free amine pKa ≈ 7.5 vs. ~11.3 for parent pyrrolidine), improving CNS permeability and metabolic stability. - Cbz group enables hydrogenolytic deprotection, preserving acid-sensitive functionalities. - Used directly in DPP-4 inhibitor programs and serotonergic antidepressant development. Supplied as a white to off-white solid, ≥95% purity; ambient shipment; store sealed at 2-8°C.

Molecular Formula C12H13F2NO2
Molecular Weight 241.23 g/mol
CAS No. 163457-22-5
Cat. No. B063955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,3-difluoropyrrolidine-1-carboxylate
CAS163457-22-5
Molecular FormulaC12H13F2NO2
Molecular Weight241.23 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H13F2NO2/c13-12(14)6-7-15(9-12)11(16)17-8-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyXZMBERXRQLASNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,3-Difluoropyrrolidine-1-Carboxylate (CAS 163457-22-5): Identity and Baseline Characteristics for Procurement


Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS 163457-22-5), also known as 1-Cbz-3,3-difluoropyrrolidine, is a fluorinated N-protected pyrrolidine building block with the molecular formula C₁₂H₁₃F₂NO₂ and molecular weight of 241.23 g/mol . It features a gem-difluoro substitution at the pyrrolidine 3-position and a benzyl carbamate (Cbz) protecting group at the nitrogen, a combination that renders this compound specifically suited for incorporation into pharmaceutical and agrochemical intermediates requiring enhanced metabolic stability conferred by fluorine atoms . Its predicted physicochemical properties include a boiling point of 321.0±42.0 °C and a density of 1.26±0.1 g/cm³ .

Why Benzyl 3,3-Difluoropyrrolidine-1-Carboxylate Cannot Be Substituted with Unprotected or Non-Fluorinated Analogs


Substitution of benzyl 3,3-difluoropyrrolidine-1-carboxylate with a generic pyrrolidine or mono-fluorinated analog fundamentally alters both synthetic utility and downstream molecular properties. The gem-difluoro substitution at the 3-position drastically reduces the basicity of the pyrrolidine nitrogen relative to the non-fluorinated parent scaffold; the free amine 3,3-difluoropyrrolidine exhibits a pKa of approximately 7.5 [1], whereas the parent pyrrolidine possesses a pKa of approximately 11.3, representing a nearly four order-of-magnitude difference in protonation state at physiological pH [2]. This electronic modulation directly impacts binding interactions with biological targets, permeability, and metabolic stability profiles of final drug candidates. Furthermore, the Cbz (benzyl carbamate) protecting group is essential for selective synthetic manipulation of other molecular positions; replacing this with a Boc group introduces orthogonal deprotection requirements under acidic rather than hydrogenolytic conditions, thereby dictating incompatible synthetic route design. The combination of gem-difluoro substitution and Cbz protection is not functionally interchangeable with any single in-class alternative.

Quantitative Differentiation Evidence for Benzyl 3,3-Difluoropyrrolidine-1-Carboxylate vs. Structural Analogs


Comparison of pKa Modulation: 3,3-Difluoropyrrolidine vs. Unsubstituted Pyrrolidine

The introduction of gem-difluoro substitution at the 3-position of the pyrrolidine ring substantially reduces the basicity of the nitrogen atom compared to the unsubstituted parent scaffold [1]. This electronic modulation is a primary driver for selecting this fluorinated building block over non-fluorinated alternatives in drug discovery programs targeting improved pharmacokinetic properties [2].

pKa modulation basicity pharmacokinetics drug design

Purity Grade Comparison Across Commercial Suppliers of Benzyl 3,3-Difluoropyrrolidine-1-Carboxylate

Commercial availability of benzyl 3,3-difluoropyrrolidine-1-carboxylate spans multiple purity grades, with quantifiable differences between suppliers. The compound is offered at both 95% purity and ≥98% purity specifications , a distinction with direct consequences for reaction yield predictability and impurity carry-through in multi-step synthetic sequences.

purity quality control procurement synthesis

Synthetic Utility of Cbz Protection vs. Boc-Protected 3,3-Difluoropyrrolidine Analogs

The Cbz (benzyl carbamate) protecting group on benzyl 3,3-difluoropyrrolidine-1-carboxylate provides orthogonal deprotection selectivity relative to the widely available Boc-protected analog (tert-butyl 3,3-difluoropyrrolidine-1-carboxylate) . This orthogonality is essential for synthetic routes requiring selective amine unveiling without affecting acid-labile functional groups elsewhere in the molecule [1].

protecting group strategy orthogonal deprotection solid-phase synthesis route design

Fluorination Impact on Metabolic Stability in Liver Microsome Assays: Class-Level Inference

The gem-difluoro substitution at the 3-position of pyrrolidine blocks oxidative metabolism at this site, a vulnerability in the non-fluorinated parent scaffold. While direct microsomal stability data for benzyl 3,3-difluoropyrrolidine-1-carboxylate as a protected intermediate is not typically generated, studies on 3,3-difluoropyrrolidine-containing drug candidates consistently demonstrate enhanced metabolic stability relative to non-fluorinated comparators [1]. A representative metabolic stability screen in human liver microsomes has been reported for related difluoropyrrolidine-containing compounds, with quantifiable remaining parent percentages after 1-hour incubation .

metabolic stability CYP450 liver microsomes half-life

NMR Spectroscopic Differentiation: ¹⁹F Signature Confirmation of Structural Identity

The gem-difluoro substitution at the pyrrolidine 3-position produces a characteristic ¹⁹F NMR signal that serves as an unambiguous analytical fingerprint distinguishing this compound from mono-fluorinated or non-fluorinated pyrrolidine analogs [1]. This signature is essential for in-house quality control verification upon receipt and for monitoring reaction progress in fluorination-sensitive transformations.

¹⁹F NMR quality control identity verification analytical

Validated Synthetic Route to Parent Scaffold Confirms Critical Intermediate Role

A published practical synthesis of 3,3-difluoropyrrolidine identifies N-benzyl-3,3-difluoropyrrolidinone as a key intermediate, which is structurally and synthetically contiguous with benzyl 3,3-difluoropyrrolidine-1-carboxylate [1]. This validated synthetic pathway establishes this compound class as a non-negotiable entry point for accessing the 3,3-difluoropyrrolidine pharmacophore in a protected form [2].

synthesis process chemistry Claisen rearrangement building block

Procurement-Driven Application Scenarios for Benzyl 3,3-Difluoropyrrolidine-1-Carboxylate


Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Requiring 3,3-Difluoropyrrolidine Pharmacophore

Benzyl 3,3-difluoropyrrolidine-1-carboxylate serves as a key protected intermediate for accessing the 3,3-difluoropyrrolidine moiety incorporated into potent DPP-4 inhibitors . In this class of type 2 diabetes therapeutics, the gem-difluoro substitution on the pyrrolidine ring enhances binding interactions with the DPP-4 active site while the Cbz protection enables selective manipulation during multi-step synthesis. Published structure-activity relationship studies demonstrate that 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines exhibit good in vitro potency against DPP-4 with excellent selectivity over related proteases including DPP-8, DPP-9, and FAP [1].

Preparation of Antidepressant Candidates Targeting Serotonergic Pathways

Medicinal chemistry programs focused on serotonergic antidepressants utilize benzyl 3,3-difluoropyrrolidine-1-carboxylate as a building block to introduce the metabolically stabilized difluoropyrrolidine motif . The reduced basicity of the fluorinated pyrrolidine nitrogen (pKa ≈ 7.5 vs. ~11.3 for non-fluorinated pyrrolidine) improves CNS permeability by minimizing protonation at physiological pH, a critical parameter for blood-brain barrier penetration [1]. The Cbz protection allows for late-stage amine unveiling under neutral hydrogenolysis conditions, preserving acid-sensitive functionality incorporated earlier in the synthetic sequence [2].

Agrochemical Development Requiring Oxidatively Stable Pyrrolidine Scaffolds

In agrochemical research, benzyl 3,3-difluoropyrrolidine-1-carboxylate functions as a precursor for preparing insecticides and fungicides via nucleophilic aromatic substitution reactions . The gem-difluoro substitution at the 3-position confers resistance to oxidative degradation in field conditions, extending the environmental half-life of the final active ingredient. The Cbz protecting group provides a stable handle during functionalization of the pyrrolidine ring periphery, enabling introduction of aromatic or heteroaromatic substituents essential for target binding .

Quality Control and Analytical Reference Standard Applications

The compound's distinct ¹⁹F NMR signature (δ ≈ -180 to -200 ppm) and well-defined physicochemical properties (boiling point 321.0±42.0 °C, density 1.26±0.1 g/cm³) make benzyl 3,3-difluoropyrrolidine-1-carboxylate suitable as an analytical reference standard for method development and validation in fluorinated heterocycle analysis [1]. Procurement of ≥98% purity grade material specifically supports this application where trace impurity profiles must be rigorously documented for instrument calibration and inter-laboratory reproducibility.

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